

# An In-depth Technical Guide to 2-Nitrobenzonitrile (CAS Number: 612-24-8)

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## Compound of Interest

Compound Name: 2-Nitrobenzonitrile

Cat. No.: B147312

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## Introduction

**2-Nitrobenzonitrile**, with the CAS number 612-24-8, is an aromatic organic compound featuring both a nitrile ( $-C\equiv N$ ) and a nitro ( $-NO_2$ ) functional group attached to a benzene ring at positions 1 and 2, respectively. This substitution pattern imparts unique chemical reactivity, making it a valuable intermediate in organic synthesis. Its utility is particularly noted in the preparation of various heterocyclic compounds and as a precursor to biologically active molecules. This technical guide provides a comprehensive overview of the properties, synthesis, analysis, and potential biological relevance of **2-Nitrobenzonitrile**, aimed at professionals in research and drug development.

## Chemical and Physical Properties

**2-Nitrobenzonitrile** is a crystalline solid, typically appearing as a cream to pale yellow powder. [1] It is characterized by its molecular formula,  $C_7H_4N_2O_2$ , and a molecular weight of approximately 148.12 g/mol. [2][3] A summary of its key physical and chemical properties is presented in the tables below for easy reference.

Table 1: General and Physical Properties of **2-Nitrobenzonitrile**

Property	Value	Reference(s)
CAS Number	612-24-8	[2][3]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> O <sub>2</sub>	[2][3]
Molecular Weight	148.12 g/mol	[2][3]
Appearance	Cream to pale yellow crystalline powder	[1][4]
Melting Point	106-112 °C	[1][4]
Boiling Point	165 °C at 16 mmHg	[5]
Solubility	Insoluble in water	[6]
InChI Key	SWBDKCMOLSUXRH-UHFFFAOYSA-N	[7]

Table 2: Identifiers and Descriptors

Identifier	Value	Reference(s)
IUPAC Name	2-nitrobenzonitrile	[8]
Synonyms	o-Nitrobenzonitrile, o-Cyanonitrobenzene	[8]
SMILES	<chem>N#Cc1ccccc1</chem> --INVALID-LINK-- [O-]	[7]
Beilstein Registry Number	638987	[7][9]
EC Number	210-301-0	[7][9]
PubChem CID	11922	[8]

## Synthesis and Purification

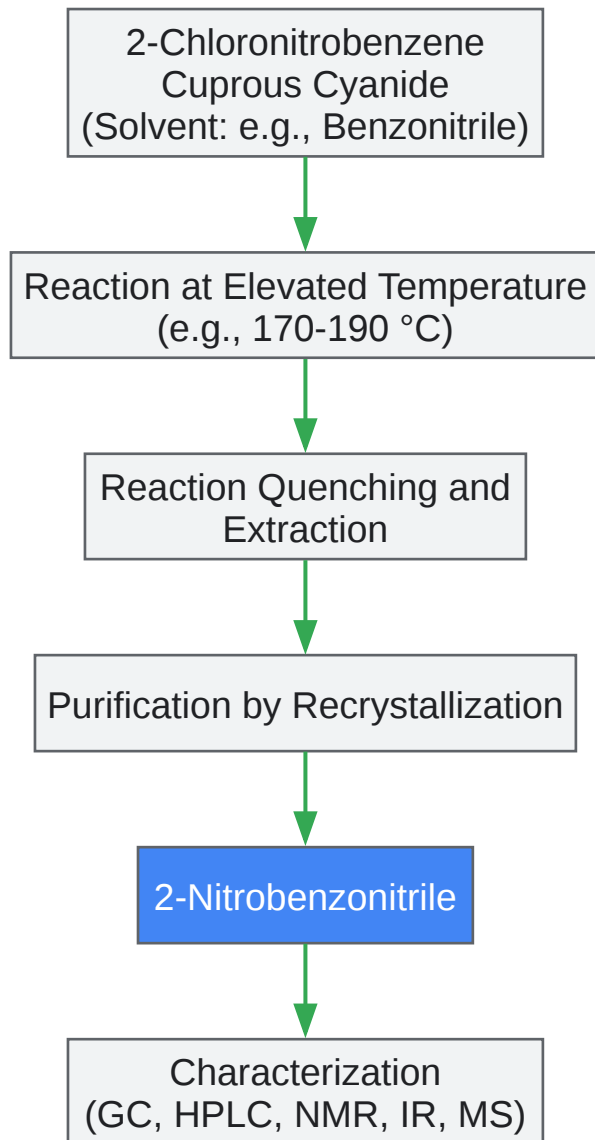
### Synthetic Routes

**2-Nitrobenzonitrile** is commonly synthesized from ortho-substituted nitrobenzene precursors. A prevalent method involves the reaction of 2-chloronitrobenzene with a cyanide source, such as cuprous cyanide.<sup>[10]</sup> This reaction, often carried out in a high-boiling solvent like benzonitrile, proceeds via a nucleophilic aromatic substitution mechanism where the cyanide ion displaces the chloride.<sup>[10]</sup> The reaction typically requires elevated temperatures (169-192 °C) and may be facilitated by the addition of salts like lithium bromide.<sup>[10]</sup>

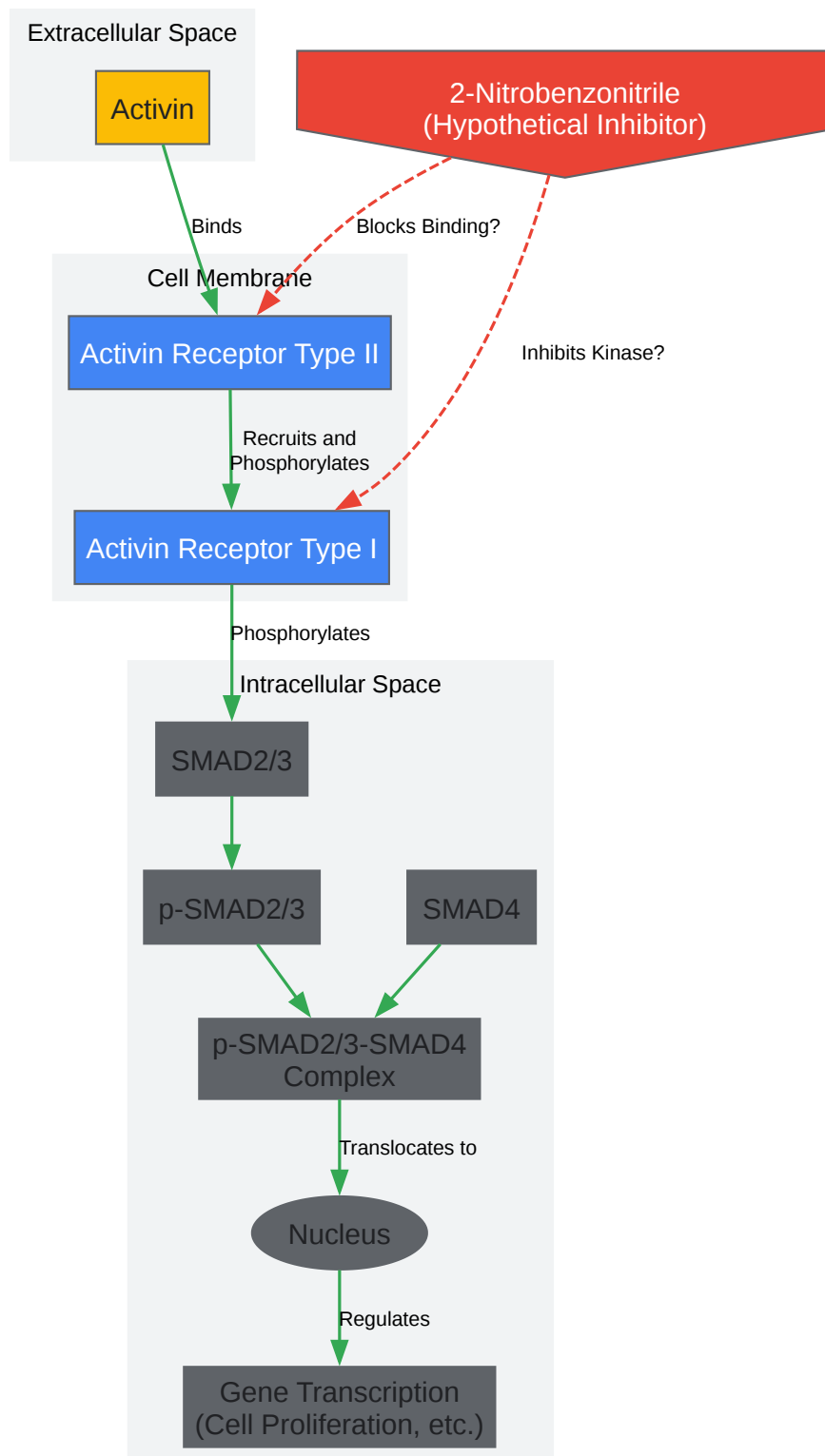
Another approach involves the nitration of benzonitrile. However, this method can lead to a mixture of ortho, meta, and para isomers, necessitating purification.

The diagram below illustrates a general workflow for the synthesis of **2-Nitrobenzonitrile** from 2-chloronitrobenzene.

## General Synthesis Workflow for 2-Nitrobenzonitrile



## Hypothetical Inhibition of Activin Signaling Pathway

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